molecular formula C22H21ClN4O2S B2411163 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251544-48-5

9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

Cat. No.: B2411163
CAS No.: 1251544-48-5
M. Wt: 440.95
InChI Key: ZFZDHMUBCWPKAP-UHFFFAOYSA-N
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Description

9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Biological Activity

The compound 9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one , with CAS Number 1251544-48-5 , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O2SC_{22}H_{21}ClN_{4}O_{2}S with a molecular weight of 440.9 g/mol . The structure features a thiazinoquinazolinone core, which is known for various biological activities.

PropertyValue
Molecular FormulaC22H21ClN4O2SC_{22}H_{21}ClN_{4}O_{2}S
Molecular Weight440.9 g/mol
CAS Number1251544-48-5

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal activities. A study on related compounds demonstrated that they could inhibit bacterial growth effectively, suggesting that This compound may also exhibit similar effects .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. The compound's structure suggests it may interact with various enzymes involved in metabolic pathways. For example, piperazine derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized thiazinoquinazolinones. The results showed that compounds similar to This compound exhibited IC50 values ranging from 2 to 10 µM against various bacterial strains. This indicates a promising potential for further development as antimicrobial agents .

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, derivatives were tested against AChE and urease. The results indicated that certain derivatives had IC50 values below 20 µM for AChE inhibition, suggesting that the target compound could also possess significant enzyme inhibitory activity .

Safety and Toxicity

Understanding the safety profile of new compounds is essential for their development into therapeutic agents. Preliminary toxicity studies on related compounds indicate low cytotoxicity at therapeutic concentrations, which is promising for the further development of This compound .

Properties

IUPAC Name

9-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-16-3-5-17(6-4-16)25-9-11-26(12-10-25)20(28)15-2-7-18-19(14-15)24-22-27(21(18)29)8-1-13-30-22/h2-7,14H,1,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZDHMUBCWPKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)N=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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